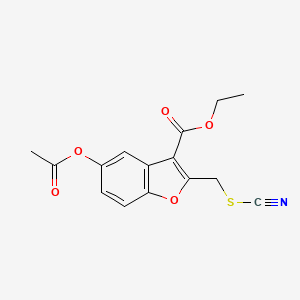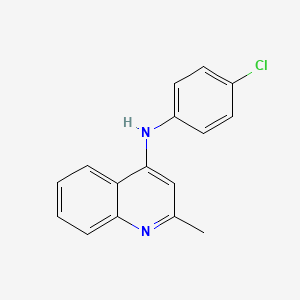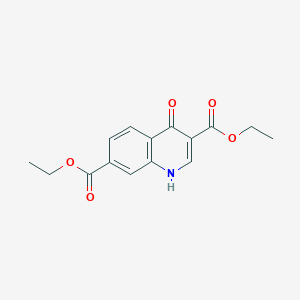
Ethyl 5-(acetyloxy)-2-(thiocyanatomethyl)-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a benzofuran core structure This compound is characterized by its unique functional groups, including an acetyloxy group, a cyanosulfanyl group, and an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the acetyloxy and cyanosulfanyl groups. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanosulfanyl group to a thiol or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in ester hydrolysis, releasing acetic acid and the corresponding alcohol. The cyanosulfanyl group can undergo redox reactions, affecting cellular redox balance. These interactions can modulate various biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
- ETHYL 5-(HYDROXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 5-(ACETYLOXY)-2-[(METHYLSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE
- ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-INDOLE-3-CARBOXYLATE
Uniqueness
ETHYL 5-(ACETYLOXY)-2-[(CYANOSULFANYL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivities and potential applications. The presence of both acetyloxy and cyanosulfanyl groups in the benzofuran core structure distinguishes it from other similar compounds, offering unique opportunities for chemical modifications and applications in various fields.
特性
分子式 |
C15H13NO5S |
|---|---|
分子量 |
319.3 g/mol |
IUPAC名 |
ethyl 5-acetyloxy-2-(thiocyanatomethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H13NO5S/c1-3-19-15(18)14-11-6-10(20-9(2)17)4-5-12(11)21-13(14)7-22-8-16/h4-6H,3,7H2,1-2H3 |
InChIキー |
IZGNPTNHPMKZCI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Azepan-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15032081.png)
![N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032093.png)
![2-[(4-methylbenzyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032098.png)

![2,2,2-trifluoro-1-[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15032106.png)
![4-{[(1-Octanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B15032108.png)
![N-cyclohexyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B15032120.png)
![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B15032122.png)

![[(5Z)-5-(1-isopentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15032147.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)propanehydrazide](/img/structure/B15032149.png)
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate](/img/structure/B15032153.png)
![2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15032160.png)

